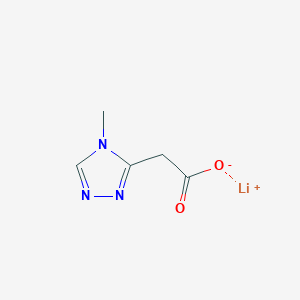
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods, characterized by LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis. For example, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives, showcasing a methodology that could be relevant for the synthesis of the compound (Vinayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. Hou et al. (2013) discussed the formation of one-dimensional chains via intermolecular π-π interactions in a related compound, providing insights into the potential molecular structure and interactions of the compound of interest (Hou et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as the synthesis of oxadiazoles and their derivatives, often involve reactions with aroyl chlorides and amidoximes, as discussed by Karpina et al. (2019) and others. These reactions provide insights into the chemical reactivity and potential synthesis routes for the compound (Karpina et al., 2019).
Physical Properties Analysis
Physical properties, including solubility, melting points, and stability, are critical for understanding the behavior of chemical compounds. While specific data for the compound of interest is not directly available, studies on related compounds offer insights into methodologies for assessing these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents and conditions for stability, can be inferred from related studies. For example, Pailloux et al. (2007) discussed the oxidation reactivity channels for related compounds, which may offer parallels to the chemical properties of the compound (Pailloux et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
The compound is part of a broad category of synthesized molecules involving the 1,2,4-oxadiazol cycle, which has garnered significant attention due to its diverse biological properties. Karpina et al. (2019) developed a novel method for synthesizing a set of acetamides, including the 1,2,4-oxadiazol cycle. These compounds were synthesized in good yields and their structures were confirmed through 1H NMR spectroscopy. The pharmacological activity of these compounds was also forecasted and studied, highlighting their potential in various biological applications (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Anticancer Properties
Vinayak et al. (2014) conducted a study focusing on the synthesis of various 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds. These compounds were evaluated for their cytotoxicity against different cancer cell lines. The study demonstrated the potential of these compounds in inhibiting the growth of cancer cells, making them significant in the realm of cancer research (Vinayak, Sudha, Lalita, & Kumar, 2014).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamide and evaluated their anti-inflammatory activity. The study found significant anti-inflammatory effects in some of the synthesized compounds, suggesting the potential of these molecules in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Antimicrobial and Antioxidant Activity
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-acetamide and evaluated them for their antibacterial activity. The compounds demonstrated significant activity, suggesting their potential use as antibacterial agents. Additionally, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes. The study not only discussed the structural aspects but also highlighted the significant antioxidant activity of these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019), (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-6-8-16(9-7-14)22-26-23(31-27-22)17-10-11-21(30)28(12-17)13-20(29)25-19-5-3-4-18(24)15(19)2/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCJKDLTGYSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)


![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)


![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)